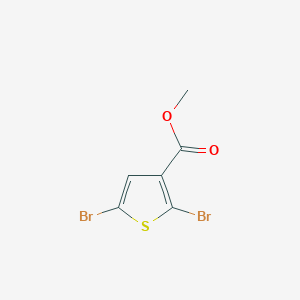

Methyl 2,5-dibromothiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,5-dibromothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOITIHBHNKQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856579 | |

| Record name | Methyl 2,5-dibromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89280-91-1 | |

| Record name | Methyl 2,5-dibromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,5-dibromothiophene-3-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dibromothiophene-3-carboxylate is a highly versatile synthetic intermediate that serves as a crucial building block in the fields of medicinal chemistry, materials science, and organic synthesis.[1][2] Its thiophene core, functionalized with two bromine atoms and a methyl ester group, offers a unique combination of reactivity and stability, making it an attractive scaffold for the construction of complex molecular architectures.[1][2] The bromine atoms at the 2- and 5-positions are amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents, while the methyl ester at the 3-position can be further manipulated or can influence the electronic properties of the thiophene ring. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on practical insights and detailed experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 89280-91-1 | |

| Molecular Formula | C₆H₄Br₂O₂S | [1] |

| Molecular Weight | 299.97 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | Generic observation |

| Melting Point | 60-61 °C | |

| Boiling Point | 284.0 ± 35.0 °C (Predicted) | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. | General chemical knowledge |

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of methyl thiophene-3-carboxylate. The use of N-bromosuccinimide (NBS) is a common and effective method for this transformation.

Experimental Protocol: Synthesis via Bromination with NBS

This protocol describes the dibromination of methyl thiophene-3-carboxylate using N-bromosuccinimide. The reaction's success hinges on the careful control of stoichiometry and reaction time to achieve high yields of the desired dibrominated product.

Materials:

-

Methyl thiophene-3-carboxylate

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl thiophene-3-carboxylate (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-bromosuccinimide (2.2 eq) portion-wise to the stirred solution. The addition of NBS in slight excess ensures the complete dibromination.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Start [label="Methyl thiophene-3-carboxylate in THF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NBS [label="Add N-Bromosuccinimide (2.2 eq) at 0 °C", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Stir [label="Stir at room temperature for 12-16h"]; Quench [label="Quench with NaHCO3 (aq)"]; Extract [label="Extract with CH2Cl2"]; Wash [label="Wash with Brine"]; Dry [label="Dry with Na2SO4"]; Concentrate [label="Concentrate in vacuo"]; Purify [label="Column Chromatography"]; Product [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> NBS; NBS -> Stir; Stir -> Quench; Quench -> Extract; Extract -> Wash; Wash -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> Product; }

Spectral Analysis

¹H NMR (Proton Nuclear Magnetic Resonance)

In the ¹H NMR spectrum, a single sharp singlet is expected for the thiophene ring proton at the 4-position. This proton is deshielded by the adjacent electron-withdrawing carboxylate group and the bromine atoms. Another singlet will be observed for the methyl protons of the ester group.

-

δ ~7.3-7.5 ppm (s, 1H): Thiophene ring proton (H-4).

-

δ ~3.8-3.9 ppm (s, 3H): Methyl ester protons (-OCH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (Br, O, S) and the resonance effects within the thiophene ring.

-

δ ~160-165 ppm: Carbonyl carbon of the ester group (C=O).

-

δ ~135-140 ppm: Thiophene ring carbon attached to the carboxylate group (C-3).

-

δ ~130-135 ppm: Thiophene ring protonated carbon (C-4).

-

δ ~115-120 ppm: Thiophene ring carbon attached to bromine (C-2).

-

δ ~110-115 ppm: Thiophene ring carbon attached to bromine (C-5).

-

δ ~52-53 ppm: Methyl carbon of the ester group (-OCH₃).

IR (Infrared) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the carbonyl group of the ester and the C-Br bonds.

-

~1720-1740 cm⁻¹: Strong C=O stretching vibration of the ester group.

-

~1250-1300 cm⁻¹: C-O stretching vibration of the ester group.

-

~500-600 cm⁻¹: C-Br stretching vibrations.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ will be observed, along with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) and bromine atoms.

-

[M]⁺, [M+2]⁺, [M+4]⁺: Isotopic cluster for the molecular ion due to two bromine atoms.

-

[M - OCH₃]⁺: Loss of the methoxy radical.

-

[M - Br]⁺: Loss of a bromine radical.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the two bromine atoms, which are excellent leaving groups in palladium-catalyzed cross-coupling reactions. This allows for the regioselective introduction of various aryl, heteroaryl, and alkyl groups, making it a valuable precursor for the synthesis of functionalized thiophenes.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki and Stille cross-coupling reactions are the most common transformations employed with this substrate. The regioselectivity of these reactions is a key consideration. Generally, the bromine at the 5-position is more reactive towards oxidative addition to the palladium(0) catalyst than the bromine at the 2-position, which is sterically hindered by the adjacent methyl ester group. This differential reactivity can be exploited to achieve selective mono-functionalization at the 5-position, followed by a second coupling at the 2-position.[3][4]

Substrate [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki Coupling\n(Ar-B(OH)2, Pd catalyst, Base)", shape=ellipse]; Stille [label="Stille Coupling\n(Ar-Sn(Bu)3, Pd catalyst)", shape=ellipse]; Mono [label="Mono-arylated Product\n(at C5-position)"]; Di [label="Di-arylated Product"];

Substrate -> Suzuki; Substrate -> Stille; Suzuki -> Mono; Stille -> Mono; Mono -> Suzuki [label="Second Coupling"]; Mono -> Stille [label="Second Coupling"]; Suzuki -> Di [style=dashed]; Stille -> Di [style=dashed]; }

Suzuki Coupling Protocol

This protocol outlines a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid. The choice of catalyst, base, and solvent can be optimized for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 eq for mono-coupling, 2.2 eq for di-coupling)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent and a small amount of water.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Stille Coupling Protocol

Materials:

-

This compound

-

Organostannane (e.g., Aryl-Sn(Bu)₃) (1.1 eq for mono-coupling, 2.2 eq for di-coupling)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%)

-

Ligand (e.g., PPh₃, AsPh₃) (if using Pd₂(dba)₃)

-

Anhydrous and degassed solvent (e.g., Toluene, THF, DMF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst (and ligand, if required).

-

Add the anhydrous and degassed solvent via syringe.

-

Add the organostannane reagent via syringe.

-

Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and dilute with an organic solvent.

-

To remove the tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Applications in Materials Science and Drug Development

The functionalized thiophenes derived from this compound are of significant interest in various advanced applications:

-

Organic Electronics: Thiophene-based oligomers and polymers are known for their semiconducting properties. The ability to introduce different aryl groups onto the thiophene backbone allows for the tuning of the electronic and optical properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1]

-

Drug Discovery: The thiophene nucleus is a common scaffold in many biologically active compounds. The derivatization of this compound provides a route to novel compounds with potential therapeutic applications, including as antimicrobial and anticancer agents.[1][2]

Safety and Handling

As with all halogenated organic compounds, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not universally available, the safety profile can be inferred from similar compounds like 2,5-Dibromothiophene-3-carbaldehyde.

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of a wide array of functionalized thiophene derivatives. The ability to control the regioselectivity of these reactions further enhances its synthetic utility. With applications spanning from the development of novel organic electronic materials to the discovery of new therapeutic agents, a thorough understanding of the properties and reactivity of this compound is of great importance for researchers in both academia and industry.

References

-

Rizwan, M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: Synthesis, Applications, and Chemical Properties. [Link]

-

Zhang, W., et al. (2013). A Novel Synthesis of 2,5-Dibromo-3-[2-(2-methoxyethoxy)ethoxy]methylthiophene. Journal of Chemical and Pharmaceutical Research, 5(12), 1121-1124. [Link]

-

Burke, S. D., & Sametz, G. M. (1999). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 1(5), 771-773. [Link]

-

Yousaf, M., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5201-5215. [Link]

-

Gildner, P. G., & Colacot, T. J. (2015). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Organometallics, 34(21), 5275-5284. [Link]

-

Alfa Chemistry. This compound. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. The Journal of Organic Chemistry, 78(9), 4429-4435. [Link]

-

Doucet, H. (2008). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 4, 3. [Link]

Sources

Spectroscopic Unveiling of Methyl 2,5-dibromothiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Methyl 2,5-dibromothiophene-3-carboxylate

This compound is a vital heterocyclic building block in the realms of medicinal chemistry and materials science.[1] Its thiophene core, adorned with two bromine atoms and a methyl ester group, offers a versatile platform for synthesizing a diverse array of more complex molecules.[1][2] The strategic placement of these functional groups dictates the molecule's reactivity and potential applications, which range from the development of novel therapeutic agents to the creation of advanced organic electronic materials.[1]

Molecular Structure and Analytical Workflow

The structural confirmation of this compound relies on a synergistic approach, integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Overall analytical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is expected to be simple yet highly informative. Due to the substitution pattern, only two distinct proton signals are anticipated.

Expected ¹H NMR Data:

| Signal | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| 1 | ~7.30 | Singlet (s) | 1H | Thiophene-H (at C4) |

| 2 | ~3.85 | Singlet (s) | 3H | OCH₃ (ester) |

Causality Behind Expected Chemical Shifts:

-

Thiophene Proton (H4): The lone proton on the thiophene ring is situated at the C4 position. Its chemical shift is influenced by the diamagnetic anisotropy of the aromatic ring and the electron-withdrawing effects of the adjacent bromine atom and the methyl carboxylate group. A chemical shift in the aromatic region, predicted here to be around 7.30 ppm, is expected. For comparison, the protons of 2,5-dibromothiophene appear at approximately 6.83 ppm.[3] The presence of the electron-withdrawing ester group at C3 in the target molecule would deshield the H4 proton, shifting it further downfield.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl group in the ester functionality are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is influenced by the electronegative oxygen atom, placing the signal around 3.85 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, six distinct carbon signals are predicted.

Expected ¹³C NMR Data:

| Signal | Chemical Shift (δ) ppm (Predicted) | Assignment |

| 1 | ~162 | C=O (ester carbonyl) |

| 2 | ~135 | C4 (thiophene) |

| 3 | ~129 | C3 (thiophene) |

| 4 | ~118 | C5 (thiophene) |

| 5 | ~115 | C2 (thiophene) |

| 6 | ~53 | OCH₃ (ester) |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbonyl carbon of the methyl ester group is the most deshielded carbon and is expected to appear at the lowest field, around 162 ppm.

-

Thiophene Carbons: The chemical shifts of the thiophene ring carbons are influenced by the bromine and methyl carboxylate substituents. The carbons directly attached to the electronegative bromine atoms (C2 and C5) are expected to be shifted to a higher field (lower ppm value) compared to unsubstituted thiophene. The quaternary carbons (C2, C3, and C5) will likely have lower intensities compared to the protonated carbon (C4). The carbon bearing the ester group (C3) will be deshielded. The protonated carbon (C4) is expected to appear in the aromatic region, influenced by the adjacent substituents. For reference, the carbons in 2,5-dibromothiophene appear around 113 ppm.[4]

-

Methyl Ester Carbon: The carbon of the methyl group is the most shielded and will appear at the highest field, around 53 ppm.

Caption: Predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the carbonyl group of the ester and various vibrations of the substituted thiophene ring.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration | Functional Group |

| ~3100 | Weak-Medium | C-H stretch | Aromatic (Thiophene) |

| ~2950 | Weak | C-H stretch | Aliphatic (CH₃) |

| ~1730 | Strong | C=O stretch | Ester |

| ~1550-1450 | Medium | C=C stretch | Aromatic (Thiophene) |

| ~1250 | Strong | C-O stretch | Ester |

| ~700-600 | Strong | C-Br stretch | Bromoalkane |

Interpretation of Key IR Peaks:

-

C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretching vibration of the methyl ester group, appearing around 1730 cm⁻¹.

-

C-H Stretches: A weak to medium intensity band above 3000 cm⁻¹ (around 3100 cm⁻¹) is indicative of the C-H stretching of the thiophene ring. The aliphatic C-H stretching of the methyl group will appear as a weak band just below 3000 cm⁻¹ (around 2950 cm⁻¹).

-

C=C Stretches: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring typically appear in the 1550-1450 cm⁻¹ region.

-

C-O Stretch: A strong absorption corresponding to the C-O single bond stretching of the ester group is expected around 1250 cm⁻¹.

-

C-Br Stretch: The carbon-bromine stretching vibrations will be present in the fingerprint region, likely between 700 and 600 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Expected Mass Spectrometric Data:

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The nominal molecular weight is 298 g/mol (for the most abundant isotopes). The isotopic pattern for two bromine atoms will show three peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1.

-

Key Fragmentation Peaks: Common fragmentation pathways for esters involve the loss of the alkoxy group or the entire ester functionality.

Predicted Fragmentation Pattern:

| m/z (Predicted) | Fragment Ion |

| 298/300/302 | [M]⁺ (Molecular ion) |

| 267/269/271 | [M - OCH₃]⁺ |

| 239/241/243 | [M - COOCH₃]⁺ |

Rationale for Fragmentation:

The initial ionization will form the molecular ion. A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), leading to an acylium ion. Another plausible fragmentation is the loss of the entire carbomethoxy group (•COOCH₃). The isotopic pattern of the bromine atoms will be retained in these fragment ions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum should be collected prior to the sample measurement.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution if coupled with a gas chromatograph.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-400).

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous confirmation of its molecular structure. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers working with this important synthetic intermediate. By understanding the characteristic spectral signatures of this molecule, scientists can ensure the identity and purity of their materials, a critical step in the advancement of drug discovery and materials science.

References

-

Ningbo Inno Pharmchem Co., Ltd. This compound: Synthesis, Applications, and Chemical Properties. [Link]

Sources

An In-depth Technical Guide to Methyl 2,5-dibromothiophene-3-carboxylate (CAS 89280-91-1): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dibromothiophene-3-carboxylate, identified by the CAS number 89280-91-1, is a highly functionalized thiophene derivative that has emerged as a critical building block in the landscape of organic synthesis and medicinal chemistry. Its intrinsic reactivity, stemming from the presence of two bromine atoms and a methyl carboxylate group on a thiophene core, renders it a versatile precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, outlines its synthetic utility with a focus on the preparation of biologically active thieno[3,2-d]pyrimidines, and delves into the pharmacological significance of its derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic precursor is paramount for its effective utilization in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 89280-91-1 | N/A |

| Molecular Formula | C₆H₄Br₂O₂S | [1] |

| Molecular Weight | 299.97 g/mol | [1] |

| Melting Point | 60-61 °C | N/A |

| Boiling Point | 284.0 ± 35.0 °C (Predicted) | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in many organic solvents | N/A |

Synthetic Applications: A Gateway to Thieno[3,2-d]pyrimidines

The primary significance of this compound in drug discovery lies in its role as a key intermediate for the synthesis of thieno[3,2-d]pyrimidines. This class of fused heterocyclic compounds has garnered considerable attention due to its diverse and potent biological activities. The synthetic pathway generally involves a series of transformations that leverage the reactivity of the bromine and ester functionalities.

A common synthetic approach begins with the substitution of the bromine atoms, often via cross-coupling reactions, followed by manipulation of the ester group to facilitate the cyclization and formation of the pyrimidine ring.

Experimental Protocol: Synthesis of a Thieno[3,2-d]pyrimidinone Derivative

The following is a representative, step-by-step methodology for the synthesis of a thieno[3,2-d]pyrimidinone derivative, adapted from established literature procedures.[2][3] This protocol illustrates the conversion of a 3-aminothiophene-2-carboxylate, which can be derived from this compound, into the corresponding thieno[3,2-d]pyrimidinone.

Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate Derivative

This initial step typically involves the selective displacement of one or both bromine atoms of this compound with an amino group or a precursor that can be converted to an amine. This can be achieved through various methods, including Buchwald-Hartwig amination or nucleophilic aromatic substitution.

Step 2: Cyclization to form the Thieno[3,2-d]pyrimidinone Core

-

To a solution of the methyl 3-aminothiophene-2-carboxylate derivative (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add an excess of formamide.[4]

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

-

The solid product is collected by filtration, washed with water, and dried to afford the crude thieno[3,2-d]pyrimidin-4(3H)-one.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Biological Significance of Thieno[3,2-d]pyrimidine Derivatives

Derivatives synthesized from this compound have demonstrated a wide spectrum of pharmacological activities, making them promising candidates for drug development.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thieno[3,2-d]pyrimidines. These compounds have been shown to exert their effects through various mechanisms of action, primarily by targeting key enzymes involved in cancer cell proliferation and survival.

-

Kinase Inhibition: Many thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[5][6]

-

Cyclin-Dependent Kinase (CDK) Inhibition: Certain derivatives have shown inhibitory activity against CDKs, such as CDK7, which play a crucial role in cell cycle regulation and transcription.[7] By inhibiting these kinases, the compounds can induce cell cycle arrest and apoptosis in cancer cells.[8]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors, thereby impeding tumor growth.[9]

-

EGFR Inhibition: Some 6-substituted thieno[3,2-d]pyrimidine analogues have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase and microtubule polymerization, showcasing a multi-targeted approach to cancer therapy.[10]

-

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Thieno[3,2-d]pyrimidine derivatives have emerged as promising anti-inflammatory agents.

-

RIPK2 Inhibition: Recent studies have identified thieno[3,2-d]pyrimidine derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling molecule in inflammatory pathways.[11][12] Inhibition of RIPK2 has shown therapeutic potential in models of acute liver injury and other inflammatory conditions.

-

Prostaglandin E2 (PGE2) Reduction: Some thieno[2,3-d]pyrimidine derivatives have been shown to reduce the levels of PGE2, a key mediator of inflammation, in vivo.[13]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Thienopyrimidine scaffolds have demonstrated promising activity against a range of microbial pathogens.

-

DNA Gyrase Inhibition: Certain thieno[3,2-d]pyrimidine derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, making them attractive candidates for the development of new antibacterial drugs.[14]

-

Broad-Spectrum Activity: Various thienopyrimidine analogues have exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[15][16]

Material Science Applications

Beyond its pharmaceutical applications, this compound and its derivatives are valuable in the field of material science. The thiophene core is a fundamental unit in many organic electronic materials. The reactive bromine sites on this compound allow for its use as a monomer in polymerization reactions to create conductive polymers with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.[1]

Suppliers

This compound is commercially available from a number of chemical suppliers catering to the research and development sector. Some notable suppliers include:

-

Alfa Chemistry

-

BLD Pharmatech

-

AbacipharmTech

-

Suzhou Senfeida Chemical Co., Ltd.

-

Ningbo Innopharmchem Co., Ltd.

Conclusion

This compound is a pivotal synthetic intermediate with significant implications for both drug discovery and material science. Its utility as a precursor to the pharmacologically rich thieno[3,2-d]pyrimidine scaffold has been firmly established, leading to the development of novel anticancer, anti-inflammatory, and antimicrobial agents. The continued exploration of the chemical space accessible from this versatile building block holds great promise for the advancement of therapeutic interventions and innovative materials.

References

-

Al-Ostath, A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. Available at: [Link]

-

Chen, X., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. Available at: [Link]

-

Rashad, A. E., et al. (2019). Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Khan, I., et al. (n.d.). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. Available at: [Link]

-

Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available at: [Link]

-

Zhao, H., et al. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. PubMed. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][7][8][14]triazolo[1,5-a]pyrimidine Derivatives. PubMed Central. Available at: [Link]

-

Thakur, S., et al. (n.d.). Thieno[2,3‐d] pyrimidine analogues, their SAR and utility as anti‐inflammatory agents. ResearchGate. Available at: [Link]

-

Perspicace, E., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. Available at: [Link]

-

Abouzid, K. A. M., et al. (n.d.). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]

-

Al-Ostath, A., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. Available at: [Link]

-

Zhao, H., et al. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. OUCI. Available at: [Link]

-

Kassab, A. E. (2016). Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. PubMed. Available at: [Link]

-

Abdel-Aziz, H. A., et al. (2018). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. Available at: [Link]

-

Khan, I., et al. (n.d.). Derivatives of Thieno[3,2-d]pyrimidine. ResearchGate. Available at: [Link]

-

Temburnikar, K., et al. (2012). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PubMed Central. Available at: [Link]

-

Ivachtchenko, A. V., et al. (n.d.). Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones. ResearchGate. Available at: [Link]

-

Abdelkhalek, A. S., et al. (2022). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. PubMed Central. Available at: [Link]

-

El-Gazzar, A. R. B. A., et al. (2016). Simple approach to thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities. PubMed. Available at: [Link]

-

Masurier, N., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central. Available at: [Link]

-

Ghosh, S., et al. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

-

Angene Chemical. (2021). Safety Data Sheet - 2,5-Dibromothiophene-3-carbaldehyde. Angene Chemical. Available at: [Link]

-

Al-Ostath, A., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. MDPI. Available at: [Link]

-

Seddik, A. A. M. (n.d.). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. European Chemical Bulletin. Available at: [Link]

-

Masurier, N. (2022). Thienopyrimidine. Encyclopedia MDPI. Available at: [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). This compound: Synthesis, Applications, and Chemical Properties. Ningbo Innopharmchem Co., Ltd.. Available at: [Link]

-

Gîncu, D., et al. (2023). In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. PubMed Central. Available at: [Link]

-

Shchekotikhin, A. E., et al. (n.d.). Cytotoxicity Is the Key Test for In Vitro Toxicity. ResearchGate. Available at: [Link]

-

Gier-Krzesińska, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-… [ouci.dntb.gov.ua]

- 13. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents [pubmed.ncbi.nlm.nih.gov]

- 14. theaspd.com [theaspd.com]

- 15. Simple approach to thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of bromines on Methyl 2,5-dibromothiophene-3-carboxylate

An In-Depth Technical Guide to the Regioselective Functionalization of Methyl 2,5-dibromothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal heterocyclic building block in modern organic synthesis, finding extensive application in the development of novel pharmaceuticals and advanced organic materials.[1][2] Its synthetic utility is derived from the two bromine atoms at the C2 and C5 positions, which possess distinct chemical reactivities. This guide provides an in-depth exploration of the principles governing this differential reactivity and offers validated, field-proven protocols for the selective functionalization of this versatile substrate. We will dissect the electronic and steric factors that render the C5-bromine preferentially reactive in a host of palladium-catalyzed cross-coupling reactions and explore orthogonal strategies such as metal-halogen exchange. This document serves as a practical and theoretical resource for chemists aiming to leverage the unique properties of this compound to construct complex molecular architectures with precision and control.

The Principle of Regioselectivity: Why C5 Reacts First

The differential reactivity of the two bromine atoms on the thiophene ring is not a random phenomenon. It is a predictable outcome based on the interplay of fundamental electronic and steric effects, primarily dictated by the methyl carboxylate substituent at the C3 position.

Electronic Influence of the C3-Substituent

The thiophene ring is an electron-rich aromatic system due to the lone pair of electrons on the sulfur atom participating in the π-system.[3] However, the methyl carboxylate group (-CO₂Me) at the C3 position is a moderately strong electron-withdrawing group (EWG). This group exerts a negative inductive (-I) and negative mesomeric (-M) effect, which reduces the overall electron density of the thiophene ring.

Crucially, this deactivation is not uniform. The electron-withdrawing effect is most pronounced at the adjacent C2 and C4 positions. Consequently, the C5 position becomes the most electron-deficient carbon atom bearing a halogen. In the context of palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, etc.), the rate-determining step is often the oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is favored at the most electrophilic, or electron-poor, carbon center. Therefore, the Pd(0) complex will preferentially insert into the C5-Br bond over the C2-Br bond.[4][5]

Steric Hindrance

The methyl carboxylate group at C3 also imposes significant steric bulk around the adjacent C2-Br bond. This steric hindrance impedes the approach of the bulky palladium-phosphine catalyst complex required for oxidative addition.[6] In contrast, the C5-Br bond is sterically unencumbered, allowing for facile access by the catalyst. This steric argument strongly complements the electronic preference, further cementing the C5 position as the primary site of reaction.

Table 1: Representative Conditions for C5-Selective Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 60-80 | [7][8] |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | Adapted from [6] |

| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | DME/H₂O | 85 | 75-85 | Adapted from [4] |

Exemplary Protocol: C5-Arylation via Suzuki-Miyaura Coupling [7]

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 299.97 mg).

-

Catalyst Addition: Add the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.04 mmol, 46 mg), and K₃PO₄ (2.0 mmol, 424 mg).

-

Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-2-bromo-thiophene-3-carboxylate product.

Stille Coupling

The Stille coupling utilizes organostannanes as the coupling partner. It is highly effective and tolerates a wide variety of functional groups, though the toxicity of tin reagents is a drawback. The selectivity for the C5 position is again dominant due to the same electronic and steric principles.

Exemplary Protocol: C5-Vinylation via Stille Coupling [9][10]

-

Setup: In a dry Schlenk flask under Argon, dissolve this compound (1.0 mmol, 299.97 mg) in anhydrous toluene (10 mL).

-

Reagent Addition: Add the organostannane reagent (e.g., tributyl(vinyl)tin, 1.1 mmol).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.02 mmol, 23 mg).

-

Reaction: Heat the reaction mixture to 110 °C for 16 hours.

-

Work-up: Cool the reaction, dilute with diethyl ether, and wash with a saturated aqueous solution of KF to remove tin byproducts. Dry the organic layer over MgSO₄.

-

Purification: After filtration and solvent evaporation, purify the product by silica gel chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, creating valuable alkynyl-thiophene structures. [11]This reaction is co-catalyzed by palladium and a copper(I) salt, typically CuI. [12] Exemplary Protocol: C5-Alkynylation via Sonogashira Coupling [13][14][15]

-

Setup: To a Schlenk flask, add this compound (1.0 mmol, 299.97 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11 mg). Purge the flask with Argon.

-

Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL). Add the terminal alkyne (1.2 mmol).

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Work-up: Remove the solvent in vacuo. Dissolve the residue in ethyl acetate, wash with saturated NH₄Cl solution and then brine.

-

Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify by column chromatography on silica gel.

Buchwald-Hartwig Amination

For the synthesis of arylamines, the Buchwald-Hartwig amination is the premier method for C-N bond formation. [16][17]The reaction couples an aryl halide with a primary or secondary amine. High selectivity for the C5 position of the thiophene substrate is consistently observed.

Table 2: Representative Conditions for C5-Selective Buchwald-Hartwig Amination

| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Reference |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | [18][19] |

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-100 | [16] |

Exemplary Protocol: C5-Amination via Buchwald-Hartwig Coupling [18][19]

-

Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with Pd₂(dba)₃ (0.02 mmol, 18 mg), Xantphos (0.05 mmol, 29 mg), and Cs₂CO₃ (1.4 mmol, 456 mg).

-

Reagent Addition: Add this compound (1.0 mmol, 299.97 mg) and the desired amine (1.2 mmol).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).

-

Reaction: Seal the vial and heat to 110 °C with stirring for 18 hours.

-

Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography.

Orthogonal Reactivity: Metal-Halogen Exchange

An alternative strategy for selective functionalization is the metal-halogen exchange, most commonly using an organolithium reagent like n-butyllithium (n-BuLi). [20]This reaction is typically very fast, even at low temperatures. The exchange rate generally follows the trend I > Br > Cl. [20]For dibrominated substrates, selectivity can often be achieved. The C5-Br bond, being at a more electron-deficient and sterically accessible position, is expected to undergo exchange more readily than the C2-Br bond. The resulting 5-lithio-2-bromo-thiophene intermediate is a powerful nucleophile that can be trapped with a wide range of electrophiles.

Exemplary Protocol: C5-Silylation via Lithium-Halogen Exchange [21][22]

-

Setup: To a flame-dried, three-neck flask equipped with a thermometer and under an Argon atmosphere, add a solution of this compound (1.0 mmol, 299.97 mg) in anhydrous THF (15 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-BuLi (1.1 mmol, 1.6 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

-

Quenching: Add the electrophile (e.g., trimethylsilyl chloride, 1.2 mmol) dropwise.

-

Warming and Work-up: Allow the reaction to slowly warm to room temperature over 2 hours. Quench carefully by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by silica gel chromatography.

Conclusion

The reactivity of this compound is a textbook example of electronically and sterically controlled regioselectivity. The C3-methyl carboxylate group effectively directs a wide range of synthetic transformations preferentially to the C5 position. By understanding these underlying principles, researchers can strategically employ palladium-catalyzed cross-coupling reactions or metal-halogen exchange to selectively functionalize this versatile building block. The protocols detailed in this guide provide a validated starting point for the synthesis of complex thiophene-containing molecules, empowering innovation in pharmaceutical development and material science.

References

-

Alson, D. A., Najera, C., & Pacheco, M. C. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(45), 8108-8110. Available at: [Link]

-

Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 48. Available at: [Link]

-

Barger, C. J., & Gellman, A. J. (2010). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Letters in Organic Chemistry, 7(6), 464-467. Available at: [Link]

-

Scott, C. J., & Unsworth, W. P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5849-5863. Available at: [Link]

-

Guillou, S., et al. (2008). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. European Journal of Organic Chemistry, 2008(20), 3469-3475. Available at: [Link]

-

Queiroz, M. J. R. P., et al. (2006). Reactivity of several deactivated 3-aminobenzo[b]thiophenes in the Buchwald–Hartwig C–N coupling. Scope and limitations. Tetrahedron, 62(43), 10165-10173. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Synthesis, Applications, and Chemical Properties. Available at: [Link]

-

Rasool, N., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5204-5217. Available at: [Link]

-

Cameselle, R. P., Iglesias, B., & de Lera, A. R. (2005). Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. The Journal of Organic Chemistry, 70(18), 7340-7348. Available at: [Link]

-

Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Available at: [Link]

-

Ali, S., et al. (2015). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 20(9), 15997-16011. Available at: [Link]

-

Roger, J., et al. (2014). Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. Beilstein Journal of Organic Chemistry, 10, 309-316. Available at: [Link]

-

Wikipedia contributors. (2023, December 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Queiroz, M. J. R. P., et al. (2007). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2007(23), 3843-3849. Available at: [Link]

-

Reddy, A. V., et al. (2006). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Bioorganic & Medicinal Chemistry Letters, 16(24), 6185-6189. Available at: [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

-

Myers, A. (n.d.). The Stille Reaction. Harvard University. Available at: [Link]

-

Diaz, A. F., et al. (1988). Steric Effects on the Optical and Electrochemical Properties of N-Substituted Pyrrole-Thiophene Monomers and Polymers. Journal of the Chemical Society, Chemical Communications, (11), 727-728. Available at: [Link]

-

Wikipedia contributors. (2023, November 28). Metal–halogen exchange. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Wikipedia contributors. (2023, December 16). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Abdullahi, M. A., & Uzairu, A. (2015). Density Functional Theory Studies on Electronic Properties of Thiophene S-oxides as Aromatic Dienophiles for Reactivity Prediction in Diels-Alder Reactions. Chemistry and Materials Research, 7(1). Available at: [Link]

-

Chen, Y., et al. (2011). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Journal of Organic Chemistry. Available at: [Link]

-

Rasool, N., et al. (2015). Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. Molecules. Available at: [Link]

-

Page, M. I. (n.d.). Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. University of Huddersfield. Available at: [Link]

-

Rasool, N., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5204-5217. Available at: [Link]

-

Wang, S., et al. (2021). The Influence of Regiochemistry on the Performance of Organic Mixed Ionic and Electronic Conductors. Advanced Functional Materials, 31(29), 2102130. Available at: [Link]

-

Gannon, M. K., & Detty, M. R. (2007). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. The Journal of Organic Chemistry, 72(7), 2647-2650. Available at: [Link]

-

Wang, J., et al. (2011). A Novel Synthesis of 2,5-Dibromo-3-[2-2(Methoxyethoxy)Ethoxy]Methylthiophene. Journal of Chemical and Pharmaceutical Research, 3(4), 831-835. Available at: [Link]

-

Petkov, V. (2018). Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions. Spectrum: The Concordia Undergraduate Journal of Art and Science, 6. Available at: [Link]

-

J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Available at: [Link]

-

ChemOrgChem. (2024, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. Available at: [Link]

-

Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Available at: [Link]

-

Willoughby, P. (2020, February 1). Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions [Video]. YouTube. Available at: [Link]

-

Gronowitz, S., & Dahlgren, T. (1971). Metalation and halogen–metal exchange in 3-arylthiophens. Journal of the Chemical Society C: Organic, 239-242. Available at: [Link]

-

AZA Mid-Year Meeting. (n.d.). Ethyl 2,5-dibromothiophene-3-carboxylate. Retrieved from [Link]

-

Narasimhan, N. S. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(2-3), 205-215. Available at: [Link]

-

Gronowitz, S., & Raznikiewicz, T. (1961). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Organic Syntheses, 41, 17. Available at: [Link]

-

Tabarrini, O., et al. (2006). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 4(22), 4165-4170. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 7. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. rsc.org [rsc.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. researchgate.net [researchgate.net]

- 14. Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 21. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Metalation and halogen–metal exchange in 3-arylthiophens - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Determining the Solubility of Methyl 2,5-dibromothiophene-3-carboxylate in Common Organic Solvents

Executive Summary

Methyl 2,5-dibromothiophene-3-carboxylate is a halogenated thiophene derivative that serves as a critical building block in the synthesis of advanced materials, including organic semiconductors and pharmaceuticals.[1][2] Its utility in these applications is profoundly influenced by its solubility characteristics, which dictate reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound. Recognizing the scarcity of publicly available quantitative solubility data, this document focuses on equipping the user with the theoretical knowledge and practical, field-proven methodologies to generate reliable and reproducible solubility profiles. The cornerstone of this guide is a detailed protocol for the isothermal equilibrium method, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of this compound provides key insights into its expected solubility behavior.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Solubility Predictions based on Structure:

-

Thiophene Ring: The heterocyclic aromatic ring contributes to some degree of aromatic stacking interactions, suggesting potential solubility in aromatic solvents.

-

Bromine Atoms: The two bromine atoms increase the molecular weight and polarizability of the molecule. This can enhance van der Waals interactions, favoring solubility in non-polar and weakly polar solvents.

-

Methyl Carboxylate Group: The ester functional group introduces polarity and the potential for dipole-dipole interactions. This suggests that the compound will have some solubility in polar aprotic solvents.

General Solubility Expectations:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and some polar aprotic solvents (e.g., tetrahydrofuran, ethyl acetate).

-

Moderate Solubility: Likely in aromatic hydrocarbons (e.g., toluene) and some polar aprotic solvents with higher polarity (e.g., acetone, acetonitrile).

-

Low Solubility: Expected in highly polar protic solvents (e.g., water, methanol, ethanol) and non-polar aliphatic hydrocarbons (e.g., hexane, cyclohexane).

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution that is in equilibrium with the solid solute at a specific temperature and pressure.[4][5][6] The "shake-flask" or isothermal equilibrium method is the gold standard for determining thermodynamic solubility due to its reliability.[7][8]

3.1 Principle of the Isothermal Equilibrium Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium.[4][7] Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute is determined using a suitable analytical technique.[7]

3.2 Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for the isothermal equilibrium method.

3.3 Detailed Experimental Protocol

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[9]

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of each test solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.[4]

-

Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for this type of compound.[9][10] The mobile phase will typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is usually performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the test solvent. Use these standards to generate a calibration curve.

-

Calculation: Determine the concentration of the diluted samples from the calibration curve. Then, calculate the solubility of the compound in the original undiluted saturated solution, taking into account the dilution factor.

3.4 Selection of Analytical Method

While HPLC is the recommended method for its specificity and sensitivity, other techniques can be considered. The following flowchart can guide the selection process.

Caption: A decision tree for selecting a suitable analytical method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison across different solvents.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C (Template)

| Solvent Class | Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |

| Non-Polar | Hexane | ||

| Toluene | |||

| Polar Aprotic | Dichloromethane | ||

| Tetrahydrofuran (THF) | |||

| Ethyl Acetate | |||

| Acetone | |||

| Acetonitrile (ACN) | |||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Polar Protic | Methanol | ||

| Ethanol | |||

| Water |

Note: This table should be populated with experimentally determined values.

Safety and Handling

This compound and the organic solvents used for solubility determination should be handled with appropriate safety precautions.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[12]

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.[11]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide provides a robust framework for determining the solubility of this compound in common organic solvents. By following the detailed experimental protocol and adhering to the principles of scientific integrity, researchers can generate accurate and reliable solubility data. This information is invaluable for optimizing synthetic procedures, developing effective purification strategies, and advancing the application of this important chemical intermediate in materials science and drug discovery.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone [Video]. YouTube.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- CORE. (n.d.). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Galala University. (n.d.). Analysis of Organic Compounds (HPLC-PDA).

- ACS Publications. (2018, May 7). Universal HPLC Detector for Hydrophilic Organic Compounds by Means of Total Organic Carbon Detection. Analytical Chemistry.

- Fisher Scientific. (2024, March 26). SAFETY DATA SHEET.

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- Angene Chemical. (2021, May 1). Safety Data Sheet.

- Jack Westin. (n.d.). Organic Chemistry: High-Performance Liquid Chromatography (HPLC).

- PubMed. (n.d.). Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds.

- Cole-Parmer. (n.d.). Material Safety Data Sheet.

- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.

- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- PubMed. (2024, March 25). Thermodynamic solubility measurement without chemical analysis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis, Applications, and Chemical Properties.

- Alfa Chemistry. (n.d.). CAS 89280-91-1 this compound.

- PubChem. (n.d.). Methyl 2-bromothiophene-3-carboxylate.

- Ossila. (n.d.). Ethyl 2,5-dibromothiophene-3-carboxylate.

- Sigma-Aldrich. (n.d.). 2,5-Dibromothiophene-3-carboxaldehyde 97.

Sources

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. chem.ws [chem.ws]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamic solubility measurement without chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Organic Compounds (HPLC-PDA) - Galala University [gu.edu.eg]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. fishersci.com [fishersci.com]

- 12. angenechemical.com [angenechemical.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Versatile Scaffold: Unlocking the Potential of Methyl 2,5-dibromothiophene-3-carboxylate in Medicinal Chemistry

Abstract

Methyl 2,5-dibromothiophene-3-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including a thiophene core, two reactive bromine atoms, and an electron-withdrawing methyl ester group, provide a powerful platform for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide explores the potential applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. We will delve into its synthesis, key chemical transformations, and its application in the design and synthesis of kinase inhibitors, a critical class of drugs in modern oncology and beyond. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold in their quest for new medicines.

Introduction: The Thiophene Moiety in Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, found in the core structure of numerous approved drugs and clinical candidates.[1] Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties, makes it an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of a drug molecule.[1] Thiophene-containing compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[2][3][4] The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, often leading to enhanced binding affinity and selectivity for biological targets.[1]

This compound, with its strategically placed functional groups, offers medicinal chemists a ready-to-use platform for molecular elaboration and diversity-oriented synthesis. The two bromine atoms at the 2- and 5-positions serve as convenient handles for a variety of cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. The methyl carboxylate group at the 3-position can be readily modified to introduce amides, carboxylic acids, or other functional groups, further expanding the accessible chemical space.[5]

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with a molecular weight of 299.97 g/mol .[5] Its structure and key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄Br₂O₂S | [5] |

| Molecular Weight | 299.97 g/mol | [5] |

| Appearance | Solid | - |

| Melting Point | 60-61 °C | Alfa Chemistry |

The synthesis of this compound is typically achieved through the bromination of a suitable thiophene precursor followed by esterification.[5] A general synthetic scheme is outlined below.

Caption: General synthetic route to this compound.

Key Chemical Transformations: The Gateway to Molecular Diversity

The true power of this compound as a medicinal chemistry scaffold lies in its ability to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the selective formation of carbon-carbon and carbon-heteroatom bonds at the 2- and 5-positions of the thiophene ring, providing a robust strategy for building molecular complexity.

Suzuki-Miyaura Cross-Coupling: Forging Aryl-Thiophene Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[6] In the context of this compound, this reaction is instrumental in introducing aryl and heteroaryl moieties, which are common features in many kinase inhibitors. The reaction can be performed in a stepwise manner, allowing for the differential functionalization of the 2- and 5-positions.

Caption: Stepwise Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

The following is a representative, step-by-step protocol for a double Suzuki-Miyaura cross-coupling reaction with a dibromothiophene derivative. This protocol is adapted from procedures reported for similar substrates and should be optimized for specific reactants.[6]

-